molecular formula C21H24FN3O3S B12158739 1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine

1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine

Cat. No.: B12158739
M. Wt: 417.5 g/mol
InChI Key: GGGUZWRLTQVFDX-UHFFFAOYSA-N
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Description

  • The 4-fluorophenyl group can be introduced via a halogenation reaction, where a fluorine atom is substituted onto a phenyl ring.
  • Attachment of the Pyrrolidine-1-sulfonyl Group:

    • This step involves the sulfonylation of pyrrolidine, typically using sulfonyl chlorides under basic conditions.
  • Coupling Reactions:

    • The final step involves coupling the substituted piperazine with the 4-(pyrrolidine-1-sulfonyl)benzoyl group, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Piperazine Core:

      • Starting with piperazine, the core structure is often prepared through nucleophilic substitution reactions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which may reduce sulfonyl groups to thiols.

      Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

    Common Reagents and Conditions:

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

    Major Products:

      Oxidation Products: Sulfoxides, sulfones.

      Reduction Products: Thiols.

      Substitution Products: Various substituted aromatic compounds.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Serves as a model compound for studying reaction mechanisms and kinetics.

    Biology:

    • Investigated for its potential as a ligand in receptor binding studies.
    • Explored for its interactions with various enzymes and proteins.

    Medicine:

    • Potential applications in drug development, particularly in designing molecules with specific pharmacological properties.
    • Studied for its potential therapeutic effects in treating certain diseases.

    Industry:

    • Utilized in the development of specialty chemicals and materials.
    • Potential use in the synthesis of polymers and advanced materials.

    Mechanism of Action

    The mechanism of action of 1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets. These targets may include:

      Receptors: The compound may bind to specific receptors, altering their activity and leading to downstream effects.

      Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

      Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

    Comparison with Similar Compounds

      1-(4-Chlorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.

      1-(4-Methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine: Contains a methyl group instead of a fluorine atom.

    Uniqueness:

    • The presence of the fluorine atom in 1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine can significantly alter its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    Molecular Formula

    C21H24FN3O3S

    Molecular Weight

    417.5 g/mol

    IUPAC Name

    [4-(4-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

    InChI

    InChI=1S/C21H24FN3O3S/c22-18-5-7-19(8-6-18)23-13-15-24(16-14-23)21(26)17-3-9-20(10-4-17)29(27,28)25-11-1-2-12-25/h3-10H,1-2,11-16H2

    InChI Key

    GGGUZWRLTQVFDX-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

    Origin of Product

    United States

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